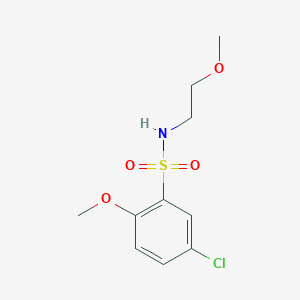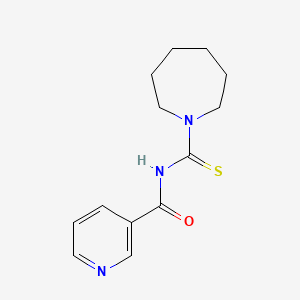![molecular formula C14H18N4O2 B4796106 N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide](/img/structure/B4796106.png)
N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide
描述
N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide, also known as CAY10650, is a small molecule compound that has been widely studied in scientific research. It belongs to the class of amide compounds and has a molecular weight of 365.41 g/mol. CAY10650 has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学研究应用
N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. Inflammation is a common underlying factor in many diseases, including cancer and neurodegenerative disorders. N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cancer research, N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has been shown to protect neurons from oxidative stress and apoptosis, thereby preventing neuronal death.
作用机制
The mechanism of action of N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide involves the inhibition of various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has also been shown to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. In addition, N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has also been found to induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting cancer growth and proliferation. In neurodegenerative disorders, N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has been shown to protect neurons from oxidative stress and apoptosis, thereby preventing neuronal death.
实验室实验的优点和局限性
N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide has several advantages for lab experiments. It is a small molecule compound that is easy to synthesize and purify. It has also been found to have high stability and solubility in various solvents. However, there are some limitations to using N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide in lab experiments. It has been found to have low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic applications. In addition, the mechanism of action of N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide is not fully understood, which may limit its use in certain research areas.
未来方向
There are several future directions for research on N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide. One area of research is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another area of research is to optimize its pharmacokinetic properties and improve its bioavailability for better therapeutic efficacy. In addition, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, the development of N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-cyanoethyl(methyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11(19)16-12-4-6-13(7-5-12)17-14(20)10-18(2)9-3-8-15/h4-7H,3,9-10H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYVKYPEPPGAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4796025.png)
![2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4796033.png)
![3-tert-butyl-1,7-diethyl-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4796039.png)
![7-cyclopentyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4796043.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4796054.png)
![2-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4796059.png)


![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide](/img/structure/B4796094.png)
![2-cyano-3-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4796097.png)



![N-[4-({[4-(methylthio)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4796121.png)